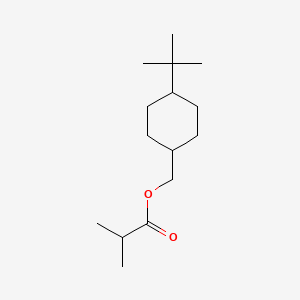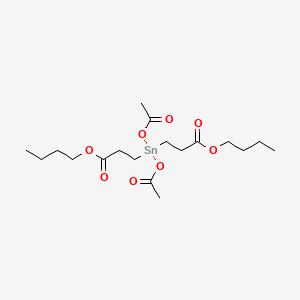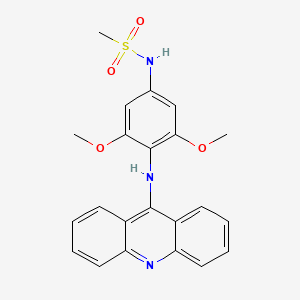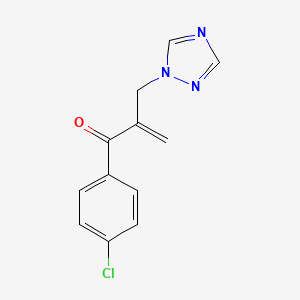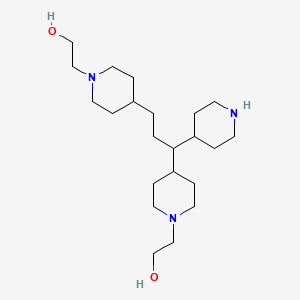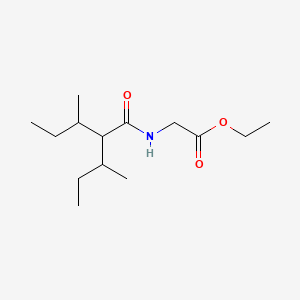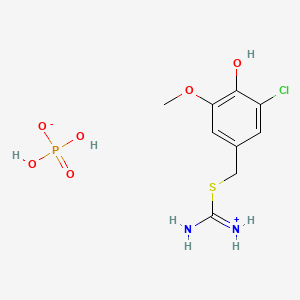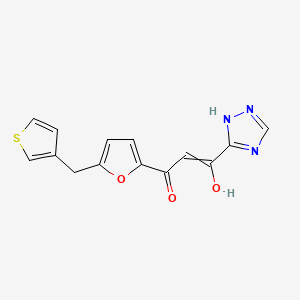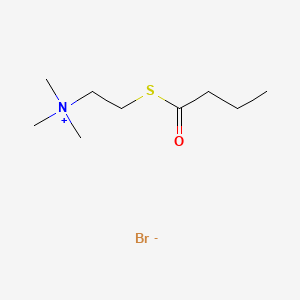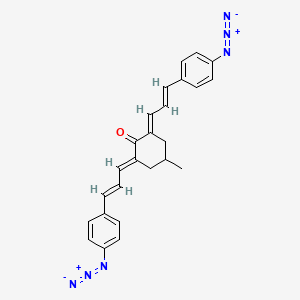
2,6-Bis(3-(4-azidophenyl)-2-propenylidene)-4-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(3-(4-azidophenyl)-2-propenylidene)-4-methylcyclohexan-1-one is a complex organic compound known for its unique structure and reactivity. This compound features azide groups, which are known for their high reactivity, particularly in click chemistry and photochemical applications. The presence of azide groups makes this compound highly valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-(4-azidophenyl)-2-propenylidene)-4-methylcyclohexan-1-one typically involves a multi-step process. One common method includes the condensation of cyclohexanone with 4-azidobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-(4-azidophenyl)-2-propenylidene)-4-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro groups.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the azide groups under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azides or amines.
Scientific Research Applications
2,6-Bis(3-(4-azidophenyl)-2-propenylidene)-4-methylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of advanced materials such as photoresists and polymers.
Mechanism of Action
The mechanism of action of 2,6-Bis(3-(4-azidophenyl)-2-propenylidene)-4-methylcyclohexan-1-one primarily involves the reactivity of the azide groups. Upon exposure to light or heat, the azide groups can generate highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds, leading to the formation of new covalent bonds. This reactivity is exploited in various applications, including photochemical grafting and crosslinking of polymers .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2,6-bis(4-azidophenyl)pyridine
- 2,4,6-Tris(4-azidophenyl)pyridine
Uniqueness
2,6-Bis(3-(4-azidophenyl)-2-propenylidene)-4-methylcyclohexan-1-one is unique due to its specific structural features and the presence of multiple azide groups. This compound offers distinct reactivity patterns compared to other azide-containing compounds, making it highly valuable for specialized applications in materials science and photochemistry .
Properties
CAS No. |
35210-50-5 |
|---|---|
Molecular Formula |
C25H22N6O |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(4-azidophenyl)prop-2-enylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C25H22N6O/c1-18-16-21(6-2-4-19-8-12-23(13-9-19)28-30-26)25(32)22(17-18)7-3-5-20-10-14-24(15-11-20)29-31-27/h2-15,18H,16-17H2,1H3/b4-2+,5-3+,21-6+,22-7+ |
InChI Key |
CQKOEPBDZWNFFC-SEAHDFQGSA-N |
Isomeric SMILES |
CC1C/C(=C\C=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1 |
Canonical SMILES |
CC1CC(=CC=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



